Dimethyl 4-bromoisophthalate

概要

説明

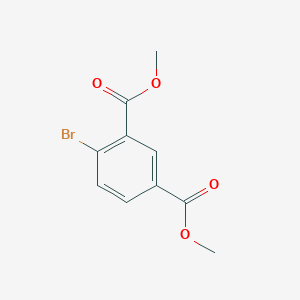

Dimethyl 4-bromoisophthalate is an organic compound with the molecular formula C10H9BrO4. It is a derivative of isophthalic acid, where two methyl ester groups and a bromine atom are attached to the benzene ring. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .

準備方法

Synthetic Routes and Reaction Conditions: Dimethyl 4-bromoisophthalate is typically synthesized through the bromination of dimethyl isophthalate. The reaction involves the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or distillation .

化学反応の分析

Types of Reactions: Dimethyl 4-bromoisophthalate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products:

Substitution: Substituted isophthalates.

Reduction: Dimethyl 4-hydroxyisophthalate.

Oxidation: 4-bromoisophthalic acid.

科学的研究の応用

Applications in Material Science

1. Polymer Modifiers

Brominated compounds like dimethyl 4-bromoisophthalate serve as key intermediates in polymer chemistry. They are utilized to modify polyesters and polyamides, enhancing properties such as thermal stability and flame retardancy. The incorporation of bromine into polymer backbones can significantly improve the material's resistance to combustion, making it suitable for applications in construction and automotive industries .

2. Mesoporous Materials

this compound is also employed in the synthesis of mesoporous materials. These materials have applications in catalysis, adsorption, and drug delivery systems due to their high surface area and tunable pore sizes. The compound acts as a building block in the formation of metal-organic frameworks (MOFs), which are known for their ability to selectively adsorb gases or small molecules .

3. Organic Light Emitting Diodes (OLEDs)

In the field of organic electronics, this compound functions as an intermediate in the production of OLED materials. It can be used as a dopant or host material to enhance the efficiency and stability of OLED devices, contributing to advancements in display technologies .

Pharmaceutical Applications

1. Drug Development

this compound has been investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with improved biological activity against various targets, including enzymes involved in disease processes .

2. Peptidomimetic Inhibitors

Research has demonstrated that derivatives of this compound can act as peptidomimetic inhibitors for specific enzymes, showcasing potential in treating diseases such as malaria. The ability to selectively inhibit certain enzymes while minimizing side effects is crucial in developing effective therapeutics .

Case Studies

作用機序

The mechanism of action of dimethyl 4-bromoisophthalate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of various functional groups. The ester groups can undergo hydrolysis or reduction, leading to the formation of different derivatives. These reactions are facilitated by the electronic properties of the benzene ring and the substituents attached to it .

類似化合物との比較

Dimethyl isophthalate: Lacks the bromine substituent, making it less reactive in substitution reactions.

Dimethyl 5-bromoisophthalate: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.

Uniqueness: Dimethyl 4-bromoisophthalate is unique due to the specific positioning of the bromine atom, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable intermediate in the preparation of various chemical compounds .

生物活性

Dimethyl 4-bromoisophthalate (DM4B) is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.

Synthesis of this compound

This compound can be synthesized through a Fischer esterification process, where 4-bromoisophthalic acid reacts with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction mechanism involves protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol, leading to the formation of the ester and water as a byproduct. The overall reaction can be summarized as follows:

This method yields DM4B with high efficiency and purity, making it suitable for further biological studies .

Biological Activities

This compound exhibits a variety of biological activities that have been documented in several studies:

- Antimicrobial Activity : Research indicates that DM4B possesses significant antibacterial properties, inhibiting various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .

- Anti-inflammatory Effects : DM4B has shown potential in reducing inflammation in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

- Antioxidant Properties : The compound demonstrates antioxidant activity, which may protect cells from oxidative stress-related damage. This effect is particularly relevant in the context of aging and degenerative diseases .

- Cytotoxicity Against Cancer Cells : Studies have reported that DM4B exhibits cytotoxic effects against various cancer cell lines. It induces apoptosis through pathways involving caspases and reactive oxygen species (ROS) generation, making it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of DM4B:

- Antibacterial Study : A study evaluated the antibacterial activity of DM4B against Staphylococcus aureus and Escherichia coli. Results showed that DM4B inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

- Anti-inflammatory Research : In an animal model of arthritis, administration of DM4B resulted in a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

- Cytotoxicity Assays : In vitro assays demonstrated that DM4B has IC50 values in the micromolar range against human breast cancer cell lines (e.g., MDA-MB-231), indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

特性

IUPAC Name |

dimethyl 4-bromobenzene-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-8(11)7(5-6)10(13)15-2/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXCABFZLVXCNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。